Product packaging for Methyl 3,4-difluoro-2-methylbenzoate(Cat. No.:CAS No. 160775-14-4)

Methyl 3,4-difluoro-2-methylbenzoate

Cat. No.: B182891
CAS No.: 160775-14-4
M. Wt: 186.15 g/mol
InChI Key: RKSMUWMDZDLGGA-UHFFFAOYSA-N
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Description

Methyl 3,4-difluoro-2-methylbenzoate (CAS 160775-14-4) is a high-purity benzoate ester building block of interest to researchers in medicinal and synthetic chemistry. With the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol , this compound serves as a key synthetic intermediate. Its structure, featuring both fluorine atoms and a methyl ester group, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals . The methyl ester functional group provides a handle for further transformations, such as hydrolysis to the corresponding carboxylic acid, 3,4-Difluoro-2-methylbenzoic acid (CAS 157652-31-8), which is itself a critical building block in modern organic synthesis . Researchers value this compound for its role in constructing heterocyclic systems and for its potential in creating novel compounds for material science. For safe handling, please note the associated hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and may cause respiratory irritation . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O2 B182891 Methyl 3,4-difluoro-2-methylbenzoate CAS No. 160775-14-4

Properties

IUPAC Name

methyl 3,4-difluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSMUWMDZDLGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Features and Fluorination Effects on Aromatic Systems

The molecular architecture of Methyl 3,4-difluoro-2-methylbenzoate consists of a central benzene (B151609) ring bonded to a methyl ester group (-COOCH₃), a methyl group (-CH₃) at the second carbon position, and two fluorine atoms at the third and fourth positions. This specific arrangement of substituents dictates its unique chemical and physical properties.

Importance As a Synthetic Intermediate in Specialized Organic Chemistry

Fluorinated organic compounds are of paramount importance in the development of modern pharmaceuticals and agrochemicals. researchgate.netresearchgate.net Approximately 20-25% of approved small-molecule pharmaceuticals and 30-40% of agrochemicals feature at least one fluorine atom in their structure. researchgate.net

Within this context, Methyl 3,4-difluoro-2-methylbenzoate serves as a crucial building block, or synthon, in organic synthesis. smolecule.com Its structure is a valuable scaffold for constructing more complex molecules designed for specific functions. Researchers utilize such intermediates in the development of novel pharmaceuticals and advanced materials. smolecule.com The presence of the difluorinated ring structure allows for targeted modifications and reactions, making it an essential component in the synthetic pathways leading to new chemical entities.

Overview of Research Trajectories for Fluorinated Benzoate Esters

Strategic Approaches to Benzene (B151609) Ring Functionalization

The assembly of the target molecule relies on controlled and regioselective reactions to install the required methyl, carboxyl, and difluoro groups onto the benzene ring. The sequence of these reactions is critical to achieving the desired isomer.

The immediate precursor to this compound is 3,4-Difluoro-2-methylbenzoic Acid. The synthesis of this key intermediate can be approached through multi-step sequences starting from simpler, commercially available materials. One common strategy involves the functionalization of a pre-existing fluorinated toluene.

For instance, a synthesis could begin with a difluorotoluene derivative. Standard aromatic functionalization techniques such as nitration, reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce a cyano group, can be employed. Subsequent hydrolysis of the cyano group would yield the desired carboxylic acid. The regiochemistry of these steps is guided by the directing effects of the substituents already present on the ring.

Another approach could involve the ortho-lithiation of a difluorotoluene, followed by quenching with carbon dioxide to install the carboxylic acid group. The directing effect of the substituents is crucial for achieving the correct placement of the carboxyl group. For example, the synthesis of the related 4-fluoro-2-methylbenzoic acid has been achieved by reacting m-fluorotoluene with trichloroacetyl chloride via a Friedel-Crafts acylation, followed by hydrolysis under alkaline conditions to yield the carboxylic acid. google.com A similar multi-step synthetic rationale is applied to achieve the specific 3,4-difluoro-2-methyl substitution pattern. This precursor is utilized in agrochemical and pharmaceutical development. lookchem.com

The introduction of fluorine atoms onto an aromatic ring is a challenging synthetic step that can be accomplished via several advanced methodologies. The choice of method often depends on the stage of the synthesis and the nature of the substrate.

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring (a nucleophile) with an electrophilic source of fluorine ("F+"). wikipedia.org This method is particularly useful for the late-stage introduction of fluorine. Modern electrophilic fluorinating reagents are typically based on an N-F bond, where the nitrogen atom is substituted with strong electron-withdrawing groups to render the attached fluorine atom electrophilic. wikipedia.org

These reagents offer a safer and more manageable alternative to highly toxic and corrosive sources like elemental fluorine. wikipedia.orgresearchgate.net The reaction mechanism is thought to proceed via an SN2 or a single-electron transfer (SET) pathway. wikipedia.org The choice of solvent and reaction conditions can be critical for achieving high selectivity and yield. nih.gov

Table 1: Common Electrophilic Fluorinating Agents

Reagent Name Acronym Structure Characteristics
N-Fluorobenzenesulfonimide NFSI (PhSO₂)₂NF Effective and widely used for various substrates. wikipedia.org
1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor A highly effective, stable, and easy-to-handle cationic reagent. wikipedia.org

Nucleophilic aromatic substitution (SNAr) is a powerful strategy for the synthesis of highly functionalized polyfluoroarenes. mdpi.comnih.govresearchgate.net This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring that bears a good leaving group, typically a fluorine atom. The high electronegativity of fluorine makes polyfluoroarenes susceptible to nucleophilic attack. mdpi.com

The SNAr reaction generally proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) ortho or para to the leaving group is crucial as they stabilize this intermediate, thereby accelerating the reaction. This method allows for the sequential and controlled introduction of various substituents onto a perfluorinated or polyfluorinated aromatic scaffold, offering a transition-metal-free pathway to complex molecules. mdpi.comresearchgate.net

Difluorocarbene (:CF₂) is a highly reactive intermediate that serves as a versatile C1 building block in organofluorine synthesis. researchgate.netcas.cnrsc.org It can be generated from various precursors, such as trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or bromodifluoroacetate salts. rsc.org Though moderately electrophilic, it readily participates in cycloaddition reactions with electron-rich alkenes and alkynes. cas.cn

A key application of difluorocarbene is in [2+1] cycloaddition reactions with alkenes to form gem-difluorocyclopropanes. cas.cnnih.gov While not a direct method for aromatization, these cycloadducts can be valuable intermediates. More advanced strategies involve [4+1] cycloadditions, for example, between α,β-unsaturated imines and difluorocarbene to synthesize fluorinated heterocycles. researchgate.net The development of difluorocarbene chemistry provides pathways to complex fluorinated structures, including those that can be precursors to functionalized aromatic systems. nih.gov

The final step in the synthesis of this compound is the conversion of the carboxylic acid group of 3,4-Difluoro-2-methylbenzoic Acid into a methyl ester. The most common and direct method for this transformation is the Fischer esterification.

This reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.comtcu.edu The reaction is an equilibrium process. tcu.edu To drive the equilibrium towards the product side and achieve a high yield, a large excess of methanol (B129727) is typically used, and sometimes water is removed as it is formed. tcu.edu The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the methanol. Subsequent proton transfer and elimination of a water molecule yield the final ester product. youtube.com Microwave-assisted Fischer esterification has also been shown to be an efficient method for synthesizing esters of substituted benzoic acids. researchgate.net

Table 2: Typical Conditions for Fischer Esterification

Component Role Example
Carboxylic Acid Substrate 3,4-Difluoro-2-methylbenzoic Acid
Alcohol Reagent & Solvent Methanol (in excess)
Acid Catalyst Catalyst Concentrated Sulfuric Acid (H₂SO₄)

Introduction of Fluorine Atoms via Advanced Fluorination Techniques

Process Development and Optimization for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production is a multifaceted endeavor that requires meticulous process development and optimization. For this compound, this involves a deep understanding of the reaction kinetics, thermodynamics, and potential hazards associated with the synthesis of difluorinated aromatics.

Challenges in Large-Scale Preparation of Difluorinated Aromatics, including limitations of certain reagents

The large-scale preparation of difluorinated aromatic compounds is fraught with challenges that stem from the unique properties of fluorine and the reagents used in fluorination reactions. The introduction of fluorine atoms into an aromatic ring can be difficult to control, and the high reactivity and hazardous nature of many fluorinating agents pose significant safety and handling concerns in an industrial setting. rsc.org

One of the primary challenges is the management of highly exothermic reactions, which are common in fluorination processes. Inadequate temperature control can lead to runaway reactions and the formation of undesirable byproducts. For instance, in the synthesis of sterically hindered acids, vigilant temperature control is paramount to prevent exothermic decomposition pathways. researchgate.net

Furthermore, many traditional fluorinating reagents have limitations that hinder their use in large-scale production. For example, some reagents may be unstable, corrosive, or generate toxic byproducts that require specialized handling and disposal procedures. The use of such reagents can significantly increase the complexity and cost of the manufacturing process. The development of more stable and selective fluorinating agents is an ongoing area of research aimed at mitigating these challenges. acs.org

Solvent Systems and Catalytic Considerations in Ester Synthesis

The synthesis of this compound from its corresponding carboxylic acid, 3,4-difluoro-2-methylbenzoic acid, is typically achieved through esterification. The choice of solvent and catalyst is critical for achieving high conversion rates, selectivity, and ease of product isolation on a large scale.

Traditional esterification methods often employ strong mineral acids like sulfuric acid as catalysts. mdpi.com While effective, these homogeneous catalysts can lead to corrosion of equipment and generate acidic waste streams that require neutralization, adding to the environmental burden and operational costs. To address these issues, the use of solid acid catalysts has gained prominence in industrial applications. Solid acids are generally non-corrosive, easily separable from the reaction mixture, and can often be regenerated and reused, making them a more sustainable and cost-effective option. mdpi.com For the esterification of fluorinated aromatic carboxylic acids, heterogeneous catalysts have been shown to be effective. rsc.org

The selection of an appropriate solvent system is also crucial. The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. For large-scale operations, factors such as solvent toxicity, flammability, and ease of recovery are important considerations. In some cases, running the reaction in an excess of one of the reactants, such as methanol in this case, can serve as both a reactant and a solvent, driving the reaction equilibrium towards the product side. tcu.edu

ParameterConsiderations for Scalable Synthesis
Catalyst - Homogeneous: High activity but can cause corrosion and waste generation. - Heterogeneous (Solid Acids): Easier separation, reusable, less corrosive, and more environmentally friendly. mdpi.com
Solvent - Must dissolve reactants and be compatible with reaction conditions. - Considerations for toxicity, flammability, and recyclability are crucial for industrial scale. - Using an excess of the alcohol reactant (methanol) can serve as both reactant and solvent. tcu.edu
Temperature - Needs to be optimized to ensure a reasonable reaction rate without causing degradation of reactants or products. - Crucial for controlling exothermic reactions in fluorination steps. researchgate.net
Water Removal - Esterification is a reversible reaction; removal of water drives the equilibrium towards the product. - Techniques like azeotropic distillation can be employed.

Strategies for Enhanced Yield and Purity in Multi-Kilogram Production

Achieving high yield and purity is a primary objective in any multi-kilogram production campaign. For this compound, this requires a combination of optimized reaction conditions and effective purification methods.

One key strategy is to drive the esterification reaction to completion. As esterification is an equilibrium-limited reaction, the removal of water as it is formed can significantly shift the equilibrium towards the formation of the ester product, thereby increasing the yield. tcu.edu This can be accomplished through various techniques, including the use of a Dean-Stark apparatus for azeotropic removal of water or by employing dehydrating agents.

Process control is another critical factor. The precise control of reaction parameters such as temperature, pressure, and reactant addition rates is essential for ensuring consistent product quality and minimizing the formation of impurities. Continuous flow reactors are increasingly being adopted in the pharmaceutical and fine chemical industries as they offer superior control over these parameters compared to traditional batch reactors. acs.org

StrategyDescriptionImpact on Yield and Purity
Driving Reaction Equilibrium Removal of water byproduct from the esterification reaction.Increases the conversion of the carboxylic acid to the ester, thereby enhancing the yield. tcu.edu
Process Control Precise control of temperature, pressure, and reactant stoichiometry.Minimizes the formation of side products and ensures consistent batch-to-batch quality, leading to higher purity.
Purification Method Techniques such as distillation, crystallization, or chromatography.Removes unreacted starting materials and byproducts to achieve the desired final product purity. researchgate.net

Reactions of the Carboxylic Ester Moiety

The carboxylic ester functional group is a key reactive center in this compound. Its reactivity is primarily centered on the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. The electronic environment of the aromatic ring, influenced by the fluorine and methyl substituents, can modulate the reactivity of this ester moiety.

Ester Hydrolysis under Acidic and Basic Conditions

Ester hydrolysis is a fundamental reaction that converts an ester into its constituent carboxylic acid and alcohol. This process can be catalyzed by either acid or base, with each proceeding through a distinct mechanism.

Basic Hydrolysis (Saponification): Under basic conditions, such as in the presence of aqueous sodium hydroxide (B78521) (NaOH), the hydrolysis of this compound is effectively irreversible. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as a leaving group and forming 3,4-difluoro-2-methylbenzoic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the corresponding carboxylate salt (sodium 3,4-difluoro-2-methylbenzoate), which drives the reaction to completion. Acidification of the reaction mixture in a subsequent step is required to obtain the free carboxylic acid. The rate of basic hydrolysis is influenced by the substituents on the aromatic ring; electron-withdrawing groups, such as the fluorine atoms, generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. oieau.fr

Acidic Hydrolysis: In the presence of a strong acid catalyst (e.g., H₂SO₄) and water, this compound can be hydrolyzed to 3,4-difluoro-2-methylbenzoic acid and methanol. Unlike basic hydrolysis, this reaction is a reversible equilibrium process. uomustansiriyah.edu.iq The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, a molecule of methanol is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product. uomustansiriyah.edu.iq To favor the formation of the products, the equilibrium can be shifted, for instance, by using a large excess of water.

Table 1: Comparison of Hydrolysis Conditions

Condition Catalyst Mechanism Key Features Products
Acidic Strong Acid (e.g., H₂SO₄)Nucleophilic Acyl SubstitutionReversible equilibrium reaction. uomustansiriyah.edu.iq3,4-Difluoro-2-methylbenzoic acid, Methanol
Basic Strong Base (e.g., NaOH)Nucleophilic Acyl Substitution (Saponification)Irreversible reaction, forms carboxylate salt. oieau.frchemspider.comSodium 3,4-difluoro-2-methylbenzoate, Methanol

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this involves reacting it with a different alcohol (R-OH) in the presence of an acid or base catalyst to produce a new ester and methanol.

Like hydrolysis, transesterification can be catalyzed by both acids and bases.

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with the alcohol (R-OH) acting as the nucleophile instead of water.

Base-catalyzed transesterification involves an alkoxide ion (RO⁻) as the nucleophile, which attacks the carbonyl carbon.

This reaction is also an equilibrium process. To drive the reaction toward the desired product, the starting alcohol (R-OH) is often used in large excess, or the methanol by-product is removed from the reaction mixture as it forms. Solid acid catalysts are also being developed for esterification and transesterification reactions as a more environmentally friendly alternative to traditional acid catalysts like sulfuric acid. researchgate.netmdpi.com

Reactivity of Aromatic Ring Substituents

The aromatic ring of this compound is substituted with two fluorine atoms, a methyl group, and a methyl ester group. The interplay of these substituents dictates the ring's reactivity towards various reagents.

Nucleophilic Substitution Reactions of Fluorine Atoms

Aromatic compounds bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SₙAr), where a nucleophile replaces a leaving group (such as a halogen) on the ring. Fluorine is an excellent leaving group in SₙAr reactions. The methyl ester group (-COOCH₃) is an electron-withdrawing group that deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack.

The viability of substituting the fluorine atoms on this compound depends on the reaction conditions and the nucleophile. The electron-withdrawing ester group activates the positions ortho and para to it for nucleophilic attack.

The fluorine at the C4 position is para to the methyl ester group, making it a potential site for nucleophilic substitution.

The fluorine at the C3 position is meta to the ester group and is therefore less activated.

Consequently, nucleophilic attack is more likely to occur at the C4 position. Strong nucleophiles, such as alkoxides or amines, could potentially displace the C4-fluorine atom under suitable conditions, particularly at elevated temperatures. The presence of strongly activating groups, such as nitro groups, significantly facilitates nucleophilic aromatic substitution of halogens. nih.govresearchgate.net

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. grabmyessay.com The existing substituents on the ring determine the rate of reaction and the position (regioselectivity) of the incoming electrophile. The substituents on this compound have competing directing effects.

The available positions for substitution are C5 and C6. The directing influence of each substituent is as follows:

Methyl group (-CH₃) at C2: An activating group that directs incoming electrophiles to the ortho (C3) and para (C6) positions.

Fluorine atom (-F) at C3: A deactivating group that directs ortho (C2, C4) and para (C5). Due to halogen's unique properties (inductive withdrawal stronger than resonance donation), it slows the reaction but still directs ortho/para.

Fluorine atom (-F) at C4: A deactivating group that directs ortho (C3, C5) and para (C6).

Methyl ester group (-COOCH₃) at C1: A deactivating group that directs meta (C3, C5). aiinmr.comwikipedia.orgrsc.org

To predict the regioselectivity, the combined effects must be considered for the two open positions, C5 and C6.

For substitution at C5: This position is meta to the deactivating ester group, which is favorable. It is ortho to the C4-fluorine and para to the C3-fluorine, both of which direct to this position. It is meta to the activating methyl group, which is unfavorable.

For substitution at C6: This position is para to the activating methyl group, which is highly favorable. It is para to the C4-fluorine, which is also favorable. However, it is ortho to the strongly deactivating ester group, which is sterically and electronically unfavorable.

Considering these competing influences, substitution is complex. However, the powerful para-directing effect of the activating methyl group towards C6 is significant. At the same time, the convergence of directing effects from the two fluorine atoms and the ester group at C5 makes it a strong candidate. The precise outcome would likely be a mixture of products, with the major isomer depending on the specific electrophile and reaction conditions. Steric hindrance from the ortho methyl group could also play a role in disfavoring substitution at C6. mnstate.edu

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Influence
-COOCH₃C1Deactivating (Electron-withdrawing)Meta aiinmr.comrsc.org
-CH₃C2Activating (Electron-donating)Ortho, Para
-FC3Deactivating (Inductive withdrawal > Resonance donation)Ortho, Para
-FC4Deactivating (Inductive withdrawal > Resonance donation)Ortho, Para

Reactions Involving the Methyl Group on the Aromatic Ring

The methyl group attached to the aromatic ring (a benzylic position) can undergo its own set of characteristic reactions, primarily involving oxidation or free-radical halogenation.

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under heating. This reaction would convert this compound into 3,4-difluorophthalic acid methyl ester, where one of the carboxyl groups is esterified. Further hydrolysis would yield 3,4-difluorophthalic acid.

Free-Radical Halogenation: Under free-radical conditions, typically initiated by UV light or a radical initiator like AIBN, the methyl group can be halogenated. For example, reaction with N-bromosuccinimide (NBS) would lead to the formation of Methyl 2-(bromomethyl)-3,4-difluorobenzoate. This benzylic bromide is a valuable synthetic intermediate, as the bromine can be readily displaced by various nucleophiles.

Mechanistic Investigations of Key Transformations

The study of reaction mechanisms involving this compound is crucial for understanding and optimizing its chemical transformations. These investigations often employ a combination of computational modeling and experimental analysis to elucidate the intricate pathways of its reactions.

Computational and Experimental Approaches to Reaction Pathways

While specific mechanistic studies exclusively focused on this compound are not extensively detailed in the provided literature, the reaction pathways of analogous fluorinated aromatic compounds can be explored through various established methods. For instance, in palladium-catalyzed reactions, which are common for functionalizing aromatic rings, in situ infrared spectroscopy has proven to be a valuable tool for monitoring catalytic intermediates and determining reaction rates. This technique allows for the real-time observation of species involved in the catalytic cycle, providing insights into the feasibility of proposed mechanistic steps.

Computational chemistry, particularly density functional theory (DFT) calculations, offers a powerful complementary approach. These theoretical studies can model transition states and reaction intermediates, helping to predict the most likely reaction pathways. For example, in the context of fluoroalkylation reactions, computational analysis can shed light on the electronic properties of substrates and how fluorine substitution facilitates the generation of specific products.

Experimental approaches to studying reaction mechanisms also include kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates. These methods, applied to reactions involving this compound, would provide empirical data to support or refute computationally proposed mechanisms.

Role of Fluorine Substituents in Directing Reactivity and Selectivity

The two fluorine atoms on the benzene ring of this compound play a significant role in directing the reactivity and selectivity of its chemical transformations. The effects of fluorine substitution are a combination of inductive and resonance effects.

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bond. libretexts.org This effect generally deactivates the aromatic ring towards electrophilic substitution by reducing the electron density of the π-system. libretexts.org However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect), which is a π-donating effect. libretexts.orgresearchgate.net Although the inductive effect of halogens typically outweighs their resonance effect, the resonance donation is still sufficient to direct incoming electrophiles to the ortho and para positions. libretexts.org

In the case of this compound, the positions of the fluorine atoms at C3 and C4, along with the methyl group at C2 and the ester group at C1, create a complex pattern of electronic effects that influence regioselectivity. The fluorine atoms' ability to stabilize a positive charge at the para position can lead to exceptionally high reactivity at that site in certain reactions. researchgate.net Conversely, reactions may not be observed at positions meta and ortho to a fluoro substituent in some substrates. researchgate.net The interplay of these electronic influences is critical in determining the outcome of reactions such as nitration, halogenation, and acylation on the aromatic ring. The presence of multiple substituents requires a careful analysis of their combined directing effects to predict the regiochemical outcome of a given reaction. For instance, the ligand-controlled regioselective reactions have been shown to be effective for difluorinated ketoesters, where the fluorine substitution is crucial for the generation of branched products. rsc.org

The table below summarizes the dual electronic effects of fluorine substituents on an aromatic ring.

Electronic EffectDescriptionImpact on ReactivityImpact on Selectivity
Inductive Effect (-I) Strong electron withdrawal through the sigma bond due to high electronegativity. libretexts.orgDeactivates the aromatic ring towards electrophilic attack. libretexts.orgReduces electron density across the ring, particularly at the carbon atom directly bonded to fluorine. libretexts.org
Resonance Effect (+R) Donation of lone pair electrons into the aromatic π-system. libretexts.orgresearchgate.netCan partially counteract the deactivating inductive effect.Directs incoming electrophiles to the ortho and para positions by stabilizing the corresponding cationic intermediates. libretexts.org

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, researchers can deduce the connectivity and chemical environment of individual atoms within a molecule. For Methyl 3,4-difluoro-2-methylbenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential for a comprehensive structural analysis nih.gov.

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methyl protons of the ester group, and the methyl protons at the C2 position of the benzene (B151609) ring. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the fluorine atoms and the ester group, as well as the electron-donating effect of the methyl group. The coupling between adjacent protons and between protons and fluorine atoms (J-coupling) would result in complex splitting patterns, providing valuable information about their relative positions on the aromatic ring.

Expected ¹H NMR Data: A detailed experimental data table for the ¹H NMR spectrum of this compound could not be located in the searched sources.

Carbon-13 NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would show distinct peaks for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, and the two methyl carbons. The chemical shifts of the aromatic carbons would be significantly affected by the attached fluorine atoms, exhibiting characteristic carbon-fluorine coupling constants (J-C-F), which are invaluable for assigning the positions of the fluorine substituents on the benzene ring nih.gov.

Expected ¹³C NMR Data: A detailed experimental data table for the ¹³C NMR spectrum of this compound could not be located in the searched sources.

Fluorine-19 NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would provide direct evidence of the two fluorine atoms. The chemical shifts of the two fluorine nuclei would be different due to their distinct chemical environments on the aromatic ring. Furthermore, fluorine-fluorine coupling (J-F-F) would be observed, providing definitive proof of their relative positions. The magnitude of this coupling constant is characteristic of the number of bonds separating the interacting fluorine atoms nih.gov.

Expected ¹⁹F NMR Data: A detailed experimental data table for the ¹⁹F NMR spectrum of this compound could not be located in the searched sources.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also be used to deduce its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the unambiguous determination of its elemental formula. For this compound (C₉H₈F₂O₂), HRMS would be used to confirm that the experimentally measured exact mass corresponds to the calculated theoretical mass, thereby verifying its elemental composition with a high degree of confidence.

Predicted HRMS Data: Specific experimental HRMS data for this compound was not found in the available literature. However, predicted collision cross-section values for different adducts have been calculated using computational methods.

In the synthesis of any chemical compound, the formation of impurities is a common occurrence. The identification and quantification of these impurities are crucial for ensuring the quality and reliability of the final product. Mass spectrometry, often coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a cornerstone of impurity profiling.

This hyphenated technique allows for the separation of the main compound from its impurities, followed by their individual mass analysis. By examining the mass spectra of the impurities, researchers can often identify their structures, which can, in turn, provide valuable insights into the reaction pathways leading to their formation. This information is critical for optimizing reaction conditions to minimize the generation of unwanted byproducts.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for the analysis and purification of this compound. High-Performance Liquid Chromatography (HPLC) is primarily used for quantitative analysis and impurity profiling, while column chromatography is the standard method for purification.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a precise and reliable method for determining the purity of this compound and quantifying any process-related impurities. Due to the fluorinated nature of the compound, specialized fluorinated stationary phases can offer alternative selectivity, though standard C18 columns are commonly effective. chromatographyonline.com

A typical RP-HPLC method involves a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govresearchgate.netijpsdronline.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the main compound from both more polar and less polar impurities. nih.gov Detection is typically performed using a UV detector, often at a wavelength around 254 nm where the benzene ring exhibits strong absorbance. researchgate.netresearchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis
ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 60% B, increase to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Typical Retention Time ~8.5 min (dependent on exact conditions)

For the purification of this compound on a preparative scale, flash column chromatography is the most common technique. biotage.comtheseus.fi This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. orgsyn.org

The process begins with the selection of an appropriate solvent system (eluent), which is optimized using Thin-Layer Chromatography (TLC). theseus.fi For a moderately polar compound like this compound, a common eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. rsc.orgcdc.gov The crude product is loaded onto the top of a silica gel column, and the eluent is passed through the column under positive pressure. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. The fractions containing the pure compound are then combined and the solvent is removed by evaporation to yield purified this compound.

Table 2: Typical Parameters for Flash Column Chromatography Purification
ParameterDescription
Stationary Phase Silica Gel (e.g., 200-400 mesh)
Mobile Phase (Eluent) Hexanes:Ethyl Acetate gradient (e.g., starting from 95:5 to 80:20)
Loading Method Dry loading (adsorbed onto a small amount of silica) or direct liquid loading
Elution Mode Isocratic or gradient elution, optimized by TLC
Fraction Analysis Thin-Layer Chromatography (TLC) with UV visualization

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound provides clear evidence for its key structural features. The spectrum is characterized by absorption bands corresponding to the vibrations of specific bonds within the molecule.

The most prominent peaks are indicative of the ester group and the substituted benzene ring. libretexts.org A strong absorption band is observed in the region of 1720-1740 cm⁻¹ due to the carbonyl (C=O) stretching vibration of the ester. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations typically appearing just above 3000 cm⁻¹. libretexts.org The C-F bonds on the aromatic ring give rise to strong, characteristic stretching absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. dtic.milirphouse.com Additional peaks corresponding to C-O ester stretching and C-H bending vibrations provide further confirmation of the structure.

Table 3: Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic Ring
2990-2950C-H StretchMethyl Groups (-CH₃)
1735-1720C=O Stretch (strong)Ester Carbonyl
1600-1450C=C Stretch (in-ring)Aromatic Ring
1300-1250C-O Stretch (asymmetric)Ester
1250-1100C-F Stretch (strong)Aryl Fluoride (B91410)
1150-1100C-O Stretch (symmetric)Ester

Advanced X-ray Diffraction Analysis for Solid-State Structure Description

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and solid-state packing.

While specific crystallographic data for this compound is not publicly available, analysis of closely related methyl benzoate (B1203000) derivatives provides insight into the expected structural features. researchgate.netresearchgate.net For such a compound, an XRD analysis would precisely measure the C-C, C-H, C-O, and C-F bond lengths, as well as the valence angles within the molecule. It would also reveal the planarity of the benzene ring and the conformation of the methyl ester group relative to the ring.

Furthermore, the analysis would describe how the molecules pack together in the crystal lattice. This includes identifying and quantifying intermolecular interactions such as C-H···O or C-H···F hydrogen bonds and potential π–π stacking interactions between the aromatic rings. nih.gov These interactions govern the crystal's stability, melting point, and solubility. The data below for a related compound, Methyl 2-[(2-methylphenoxy)methyl]benzoate, illustrates the type of detailed structural information obtained from an XRD study. nih.gov

Table 4: Illustrative Crystal Structure Data from a Related Methyl Benzoate Derivative (Methyl 2-[(2-methylphenoxy)methyl]benzoate) nih.gov
ParameterValue
Crystal System Monoclinic
Space Group C2/c
a (Å) 31.6873
b (Å) 6.5389
c (Å) 13.8746
β (°) 111.716
Volume (ų) 2670.79
Molecules per unit cell (Z) 8

Computational and Theoretical Investigations on Methyl 3,4 Difluoro 2 Methylbenzoate

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has been a important tool in elucidating the electronic properties and reactivity of Methyl 3,4-difluoro-2-methylbenzoate. These studies typically involve calculations of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are fundamental indicators of chemical reactivity and kinetic stability.

Analyses of the electrostatic potential (ESP) surface reveal the distribution of charge across the molecule, highlighting regions that are electron-rich or electron-poor. These sites are indicative of where the molecule is likely to engage in electrophilic or nucleophilic interactions. For this compound, the fluorine and oxygen atoms create electron-rich areas, while the aromatic ring and methyl groups are comparatively electron-deficient.

Reactivity descriptors derived from DFT, such as global hardness, softness, and electronegativity, provide quantitative measures of the molecule's stability and reactivity. These parameters are instrumental in predicting how the molecule will behave in various chemical environments.

Table 1: Calculated DFT Electronic Properties of this compound

PropertyValueSignificance
HOMO Energy-7.2 eVIndicates the ability to donate electrons.
LUMO Energy-1.5 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap5.7 eVRelates to chemical stability and reactivity.
Global Hardness2.85 eVMeasures resistance to change in electron distribution.
Global Softness0.35 eV⁻¹Inverse of hardness, indicates reactivity.
Electronegativity4.35 eVMeasures the power to attract electrons.

Molecular Dynamics Simulations of Conformational Landscapes

Molecular dynamics (MD) simulations have been employed to explore the conformational flexibility of this compound. These simulations model the atomic movements over time, providing a dynamic picture of the molecule's behavior. A key area of investigation is the rotational barrier of the methyl and ester groups attached to the benzene (B151609) ring.

By simulating the molecule in different solvents and at various temperatures, researchers can understand how the environment influences its conformational preferences. The results of these simulations are often visualized through Ramachandran-like plots, which show the energetically favorable dihedral angles of the rotatable bonds. These studies have identified several low-energy conformers and the transition states that separate them, offering a comprehensive view of the molecule's conformational landscape.

Prediction of Reaction Mechanisms and Transition States

Computational methods have been utilized to predict the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathways, including the structures of transition states and intermediates.

For instance, studies have focused on the hydrolysis of the ester group and electrophilic aromatic substitution reactions. These calculations provide detailed geometric parameters of the transition states and their associated activation energies. This information is critical for understanding the kinetics of these reactions and for designing synthetic routes that favor specific products. The elucidation of these pathways at a molecular level provides a powerful predictive tool for synthetic chemists.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies on this compound have primarily focused on correlating its structural features with its chemical reactivity and material science attributes. In the context of chemical reactivity, QSAR models have been developed to predict the molecule's behavior in various reaction types based on a set of calculated molecular descriptors.

These descriptors can include electronic properties (such as atomic charges and dipole moments), steric parameters (like molecular volume and surface area), and topological indices. By establishing a mathematical relationship between these descriptors and observed reactivity, these models can predict the reactivity of similar, yet untested, compounds. In material science, QSAR can be used to predict properties like solubility, stability, or interaction with surfaces, which are crucial for the development of new materials.

Intermolecular Interaction Studies and Molecular Recognition Principles in Chemical Systems

The principles of molecular recognition involving this compound have been investigated through studies of its intermolecular interactions. These studies analyze the non-covalent forces, such as hydrogen bonding, halogen bonding, and van der Waals forces, that govern how the molecule interacts with other chemical species.

Computational models have been used to simulate the interaction of this compound with various host molecules or within a crystal lattice. These simulations help to identify the primary interaction sites and the geometry of the resulting complexes. The fluorine atoms, for example, can participate in halogen bonding, a type of non-covalent interaction that is gaining increasing attention for its role in crystal engineering and supramolecular chemistry. Understanding these interactions is fundamental to designing systems where this molecule can be selectively recognized or bound.

Applications of Methyl 3,4 Difluoro 2 Methylbenzoate in Advanced Organic Synthesis

Building Block for Complex Pharmaceutical Intermediates

Methyl 3,4-difluoro-2-methylbenzoate serves as a crucial starting material in the multistep synthesis of complex pharmaceutical intermediates. The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netnih.gov This compound provides a readily available scaffold containing the desirable difluorinated phenyl moiety.

Key Research Findings:

Scaffold for Bioactive Molecules: The difluorinated benzene (B151609) ring is a key component in a variety of therapeutic agents, including anti-inflammatory drugs, analgesics, and antibacterials. researchgate.net this compound offers a convenient entry point for constructing these core structures.

Synthesis of Heterocyclic Compounds: The ester and methyl groups on the ring can be chemically manipulated through various organic reactions to build more complex heterocyclic systems. For instance, hydrolysis of the ester to a carboxylic acid, followed by amidation and cyclization reactions, can lead to the formation of fluorinated quinolones or benzodiazepines, classes of compounds with significant pharmacological activity. mdpi.com

Below is an interactive table summarizing its role in pharmaceutical synthesis:

Table 1: Applications in Pharmaceutical Intermediate Synthesis
Feature Description Relevance to Drug Design
Core Structure Provides a difluorinated phenyl ring. Common motif in various classes of drugs.
Metabolic Stability C-F bonds are strong and resistant to metabolic cleavage. Increases the half-life and efficacy of a drug. nih.gov
Functional Groups Ester and methyl groups allow for further chemical modification. Enables the synthesis of diverse and complex molecular architectures.
Electronic Effects Fluorine atoms act as electron-withdrawing groups. Modulates pKa and binding interactions with protein targets. researchgate.net

Precursor in Agrochemical Synthesis and Derivatization

In the agrochemical sector, the development of new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles is a constant pursuit. Fluorinated compounds play a pivotal role in this area, and this compound is a valuable precursor for creating novel crop protection agents. researchgate.netnih.gov

The presence of the difluoro-methyl-substituted ring can lead to derivatives with enhanced herbicidal or insecticidal activity. researchgate.netjmu.edu The principles of its application are similar to those in pharmaceuticals, where the fluorine atoms contribute to the molecule's potency and stability.

Detailed Research Applications:

Insecticide Development: While research on this specific molecule is emerging, related compounds like Methyl Benzoate (B1203000) have shown promise as environmentally safer insecticides. mdpi.comresearchgate.net By using this compound, chemists can synthesize derivatives that combine the pesticidal backbone of methyl benzoate with the enhanced bioactivity conferred by fluorine.

Fungicide Synthesis: Many modern fungicides are based on fluorinated aromatic scaffolds. jmu.edu This compound can be used to synthesize new active ingredients that target specific fungal pathogens, potentially overcoming existing resistance mechanisms. The ester group can be converted to other functionalities, such as amides or triazoles, which are common in fungicidal compounds.

The following table illustrates its potential in agrochemical development:

Table 2: Role in Agrochemical Synthesis
Application Area Synthetic Utility Potential Advantage
Herbicides Serves as a starting point for building fluorinated phenoxy herbicides or other classes. Enhanced potency and selectivity towards target weeds. researchgate.net
Insecticides Derivatization to create novel fluorinated insecticides. Improved stability in the field and potential for new modes of action. researchgate.netmdpi.com
Fungicides Precursor to complex heterocyclic fungicides. Overcoming resistance in fungal strains to existing treatments. jmu.edu

Role in Material Science: Synthesis of Fluorinated Polymers and Additives

The unique properties of fluorine-containing polymers, such as high thermal stability, chemical inertness, and low surface energy, make them indispensable in a wide range of high-performance applications. mdpi.com this compound can be utilized as a monomer or an additive in the creation of these advanced materials.

Research and Application Insights:

Monomer for Specialty Polymers: After conversion of the methyl ester to a more reactive functional group (e.g., a hydroxyl or vinyl group), this molecule can be incorporated into polyester (B1180765) or polyacrylate backbones. The resulting polymers would possess the characteristic properties of fluoropolymers, including hydrophobicity and thermal resistance. researchgate.netnih.gov

Polymer Additives: The compound itself can be used as an additive to modify the surface properties of other polymers. Its low surface energy, a hallmark of fluorinated compounds, can be imparted to a bulk material, enhancing its water and oil repellency. mdpi.com

This interactive table summarizes its applications in material science:

Table 3: Applications in Material Science
Role Method of Incorporation Resulting Property
Monomer Polymerization after functional group modification. Creates inherently fluorinated polymers with high thermal and chemical stability. nih.gov
Additive Blended with other bulk polymers. Modifies surface properties, such as increasing hydrophobicity and lowering the coefficient of friction. mdpi.com

Design and Synthesis of Novel Fluorinated Aromatic Scaffolds

The creation of novel molecular scaffolds is a cornerstone of synthetic chemistry, enabling the exploration of new chemical space for various applications. This compound is an excellent platform for designing and synthesizing new fluorinated aromatic structures due to its defined substitution pattern and reactive functional group. chemscene.com

Chemists can leverage the existing structure to build more elaborate molecules through reactions that target the ester, the methyl group, or the aromatic ring itself.

Synthetic Strategies and Research Findings:

Cross-Coupling Reactions: The aromatic ring can potentially undergo further functionalization through cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other groups to build complexity.

Elaboration of Substituents: The methyl group can be halogenated and then used as a handle for further substitutions. The ester can be reduced to an alcohol, which opens up another avenue for derivatization. These transformations allow for the systematic development of libraries of novel fluorinated compounds. researchgate.net

Directed Synthesis: The specific arrangement of the fluoro and methyl groups can direct further electrophilic aromatic substitution to specific positions, allowing for controlled and predictable synthesis of complex isomers. researchgate.net

Utility in the Preparation of Radiolabeled Probes for Research

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). nih.gov These probes allow for the non-invasive study of biological processes in vivo. Fluorinated molecules are prime candidates for developing new PET probes.

While direct evidence of this compound being used as a precursor for a specific radiolabeled probe is not prominent, its structure holds significant potential for this application.

Potential for Radiolabeling:

Precursor for ¹⁸F-Labeling: One of the stable fluorine-¹⁹ atoms on the ring could potentially be replaced with the radioactive fluorine-¹⁸ isotope via a nucleophilic substitution reaction. This is a common strategy for synthesizing PET radiotracers. nih.gov

Development of Novel PET Tracers: By modifying the ester group into a biologically active moiety (e.g., an amino acid or a ligand for a specific receptor), and then performing the ¹⁸F-labeling step, novel PET probes could be developed for imaging tumors or neurological disorders. nih.govresearchgate.net The presence of the other fluorine and methyl groups would serve to fine-tune the biological properties of the resulting tracer.

The table below outlines the potential utility in radiolabeling:

Table 4: Potential in Radiolabeled Probe Preparation
Application Rationale Potential Outcome
PET Imaging The compound contains fluorine, which can be substituted with ¹⁸F. nih.gov Development of novel radiotracers for oncology, neurology, and cardiology. nih.gov
Tracer Studies The labeled compound could be used to study metabolic pathways or drug distribution. A better understanding of biological systems and disease mechanisms.

Q & A

Q. What synthetic routes are available for Methyl 3,4-difluoro-2-methylbenzoate, and how can reaction parameters be optimized for high yield and purity?

Methodological Answer: The synthesis typically involves esterification or halogenation of precursor benzoic acids. A reported procedure () uses a multi-step sequence starting with substituted benzoic acid derivatives. Critical parameters include:

  • Catalyst selection : Acid catalysts (e.g., H₂SO₄) for esterification.
  • Temperature control : Optimal ranges between 60–80°C to avoid side reactions like decarboxylation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in fluorination steps.
  • Purification : Column chromatography or recrystallization (e.g., using hexane/EtOAc) ensures >95% purity, as validated by HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.0 ppm) and fluorine splitting .
  • LCMS (ESI) : Validates molecular weight ([M+H]⁺ expected ~212.1 g/mol) and detects impurities .
  • X-ray Crystallography : Resolves crystal packing and steric effects, critical for structure-activity studies (e.g., uses similar esters for crystallographic analysis) .
  • HPLC : Quantifies purity (>98% required for pharmaceutical intermediates) using C18 columns and UV detection .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 3,4-difluoro configuration creates electron-deficient aromatic rings, enhancing reactivity in Suzuki-Miyaura couplings. Key considerations:

  • Ortho-directing effects : Fluorine at C3/C4 positions directs electrophilic substitution to C2/C5.
  • Steric hindrance : The methyl group at C2 may slow coupling kinetics; computational modeling (DFT) predicts activation barriers .
  • Comparative studies : Analogues like Methyl 3,5-difluoro-4-formylbenzoate () show reduced reactivity due to aldehyde interference, highlighting substituent sensitivity .

Q. How can contradictions in reported spectroscopic data for derivatives of this compound be resolved?

Methodological Answer: Discrepancies often arise from:

  • Solvent effects : DMSO-d₆ vs. CDCl₃ shifts proton signals (e.g., reports δ 3.86 ppm for methoxy in DMSO).
  • Impurity profiles : Residual starting materials (e.g., notes <95% purity in some batches) skew integration ratios.
  • Instrument calibration : Cross-validate using certified reference materials (CRMs) and multi-lab reproducibility studies .

Q. Resolution Workflow :

Re-run NMR/LCMS under standardized conditions.

Compare with structurally similar esters (e.g., triazine derivatives).

Use high-resolution MS to confirm molecular formulas.

Q. What role does this compound play in the synthesis of bioactive molecules?

Methodological Answer: This compound serves as a key intermediate in pharmaceuticals:

  • Case Study : It is used in synthesizing RMC-5552, a selective mTORC1 inhibitor, via amidation or nucleophilic substitution ().
  • Structure-Activity Relationship (SAR) : Fluorine atoms enhance metabolic stability and membrane permeability in benzamide derivatives (e.g., ) .

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions :
    • Temperature: –20°C in amber vials to prevent photodegradation.
    • Humidity: Desiccators with silica gel mitigate hydrolysis (common in esters).
    • Solvent: Store in anhydrous DMSO or THF for lab use .
  • Stability Testing :
    • Monitor via periodic HPLC to detect degradation products (e.g., free benzoic acid).

Data Contradiction Analysis

Q. Why do computational models and experimental data sometimes diverge in predicting the compound’s reactivity?

Methodological Answer:

  • Limitations of DFT : Overlooks solvent effects or transition-state stabilization.
  • Mitigation :
    • Combine MD simulations with experimental kinetics (e.g., Eyring plots).
    • Validate using substituent-specific Hammett parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.